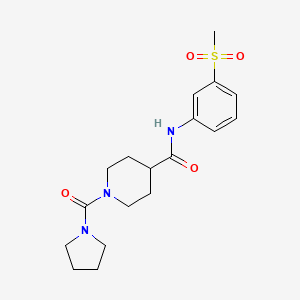![molecular formula C15H12F3N5O3S B7547908 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)
3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide, also known as TAK-659, is a small-molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) pathways.
Wirkmechanismus
3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the signaling pathway of B-cell receptor (BCR) and Fc receptor (FcR) pathways. BTK is a key mediator of B-cell activation, proliferation, and survival. Inhibition of BTK by this compound blocks the BCR and FcR signaling pathways, leading to the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of BTK, which leads to the inhibition of B-cell activation and proliferation. Physiologically, this compound has been shown to reduce inflammation in autoimmune diseases and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide in lab experiments is its selectivity for BTK, which allows for the specific inhibition of B-cell activation and proliferation. Another advantage is its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their efficacy. One limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of the potential use of this compound in combination with other cancer treatments. Further studies are also needed to determine the long-term safety and efficacy of this compound in the treatment of various cancers and autoimmune diseases.
Synthesemethoden
3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide can be synthesized using a multi-step process. The first step involves the preparation of 2-(2,2,2-trifluoroethoxy)aniline, which is then reacted with 4-chlorobenzenesulfonyl chloride to obtain 2-(2,2,2-trifluoroethoxy)benzenesulfonamide. The final step involves the reaction of 2-(2,2,2-trifluoroethoxy)benzenesulfonamide with sodium azide and copper sulfate to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O3S/c16-15(17,18)9-26-14-7-2-1-6-13(14)20-27(24,25)12-5-3-4-11(8-12)23-10-19-21-22-23/h1-8,10,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHTMZXEYVDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)N3C=NN=N3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)

![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)


![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)


![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)
![N-[[2-(propan-2-yloxymethyl)phenyl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7547886.png)


